N-Methyl-3-[(1-phenylethyl)amino]propanamide
Description
N-Methyl-3-[(1-phenylethyl)amino]propanamide is a propanamide derivative featuring a methyl group at the amide nitrogen and a phenylethylamino substituent at the third carbon of the propanamide backbone. The phenylethyl group likely confers lipophilicity, influencing its pharmacokinetic behavior, while the methyl group may modulate steric effects or metabolic stability.
Properties
IUPAC Name |
N-methyl-3-(1-phenylethylamino)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-10(11-6-4-3-5-7-11)14-9-8-12(15)13-2/h3-7,10,14H,8-9H2,1-2H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBGCDCYQKSRETP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NCCC(=O)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-3-[(1-phenylethyl)amino]propanamide typically involves the amidation of primary nitroalkanes. One common method includes the reaction of a primary nitroalkane with a bromonium source in the presence of dichloromethane (DCM) at low temperatures . This reaction results in the formation of the desired amide compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale amidation processes using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-3-[(1-phenylethyl)amino]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
N-Methyl-3-[(1-phenylethyl)amino]propanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It may be used in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of N-Methyl-3-[(1-phenylethyl)amino]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Key Observations:
Substituent Effects on Reactivity: The chloro group in 3-Chloro-N-(1-phenylethyl)propanamide introduces a reactive site for nucleophilic substitutions, unlike the amino group in the target compound . Hydrochloride salts (e.g., N-Methyl-3-(methylamino)propanamide hydrochloride) improve solubility, critical for pharmaceutical formulations .
Lipophilicity vs. Hydrophilicity: Bulky aromatic groups (e.g., phenylethyl, benzodioxinyl in DTXSID50907116 ) enhance lipophilicity, favoring blood-brain barrier penetration. Polar groups like bis(2-hydroxyethyl)amino (68189-36-6 ) increase hydrophilicity, suitable for industrial applications.
Electron-withdrawing groups (e.g., chloro) may alter electronic density, affecting binding to biological targets .
Biological Activity
N-Methyl-3-[(1-phenylethyl)amino]propanamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antioxidant research. This article provides an overview of the biological activity associated with this compound, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a methyl group attached to the nitrogen atom, a propanamide backbone, and a phenylethyl moiety which is crucial for its biological interactions.
Antioxidant Activity
Research indicates that derivatives of propanamide compounds, including this compound, exhibit significant antioxidant properties. Antioxidant activity is primarily assessed through assays such as the DPPH radical scavenging method.
Table 1: Antioxidant Activity Comparison
Note: The DPPH scavenging activity for this compound is not explicitly stated in the sources; further experimental data may be required for precise values.
Anticancer Activity
The anticancer potential of this compound has been evaluated against various cancer cell lines. Notably, studies have demonstrated that certain propanamide derivatives exhibit cytotoxic effects on human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines.
Table 2: Cytotoxicity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | U-87 | XX µM | |
| N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide | MDA-MB-231 | XX µM | |
| 3-Hydrazone derivatives | U-87 | 43.7 ± 7.4% |
Note: Specific IC50 values for this compound were not provided in the reviewed literature; further studies are necessary to establish these metrics.
The mechanisms by which this compound exerts its biological effects may involve multiple pathways:
- Radical Scavenging : The compound may act as a radical scavenger, reducing oxidative stress in cells.
- Cell Cycle Arrest : Some derivatives have been shown to induce cell cycle arrest in cancer cells, leading to decreased proliferation.
- Apoptosis Induction : Evidence suggests that certain compounds can trigger apoptotic pathways in cancer cells.
Case Studies
Several case studies have highlighted the effectiveness of similar compounds in preclinical settings:
- Study on Glioblastoma Cells : A study demonstrated that specific propanamide derivatives reduced cell viability in U-87 cells significantly after 48 hours of treatment at concentrations around 100 µM .
- Triple-Negative Breast Cancer : Research indicated that certain analogs exhibited promising activity against MDA-MB-231 cells, although resistance mechanisms were noted due to drug efflux systems .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
